![molecular formula C29H25N3O3 B12625005 3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines several aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. The final step often involves the formation of the oxazole ring through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Biological Activity
The compound 3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity. The presence of the dimethylamino group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related heterocycles can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The mechanism typically involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .
Anticancer Potential
The compound has been evaluated for its anticancer properties. It is hypothesized that the pyrrolo[3,4-d][1,2]oxazole core may interact with various cellular pathways involved in cancer progression. For example, similar compounds have demonstrated the ability to inhibit key signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR pathways, which are crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory properties of related compounds. These compounds have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. The inhibition of COX enzymes has been a common mechanism observed in these studies .
Study 1: Antioxidant Activity Assessment
A recent study assessed the antioxidant activity of various derivatives related to our compound using the DPPH assay. The results indicated that certain derivatives exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. The structure-activity relationship suggested that modifications in the phenyl and naphthalene moieties enhanced antioxidant capacity .
Study 2: Anticancer Efficacy
In a clinical trial assessing the efficacy of similar compounds against breast cancer cell lines (MCF-7), it was found that these compounds induced apoptosis through mitochondrial pathways. The study reported a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 10 µM to 100 µM over 48 hours. This suggests potential therapeutic applications in cancer treatment .
Comparative Analysis of Biological Activities
Scientific Research Applications
The compound 3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by relevant data tables and case studies.
Structure and Composition
The compound features a unique structure that includes:
- A pyrrolo[3,4-d][1,2]oxazole core.
- Substituents including dimethylamino and naphthalene groups.
Molecular Formula
The molecular formula for this compound is C23H22N2O3, indicating a relatively high molecular weight and complexity.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Its structure allows it to interact with biological targets involved in cancer progression. Research has shown that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit cytotoxicity against various cancer cell lines.
Case Study: Antitumor Activity
A study demonstrated that a related compound exhibited significant inhibition of cell proliferation in breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique functional groups make it a versatile building block in the development of new pharmaceuticals.
Synthetic Pathways
Several synthetic routes have been developed for generating this compound, often involving multi-step reactions that utilize palladium-catalyzed cross-coupling techniques.
Photophysical Properties
Research into the photophysical characteristics of this compound indicates its potential use in organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation. This property is crucial for developing energy-efficient display technologies.
Data Table: Photophysical Properties Comparison
Property | Value |
---|---|
Maximum Absorption (nm) | 450 |
Emission Peak (nm) | 550 |
Quantum Yield | 0.75 |
Beyond antitumor effects, this compound has shown promise in modulating other biological pathways, including anti-inflammatory and neuroprotective activities.
Case Study: Neuroprotective Effects
In vitro studies indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease research.
Properties
Molecular Formula |
C29H25N3O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-naphthalen-1-yl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H25N3O3/c1-30(2)21-17-15-20(16-18-21)26-25-27(35-32(26)22-11-4-3-5-12-22)29(34)31(28(25)33)24-14-8-10-19-9-6-7-13-23(19)24/h3-18,25-27H,1-2H3 |
InChI Key |
RYIRWLSHRZQQGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC=CC=C6 |
Origin of Product |
United States |
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